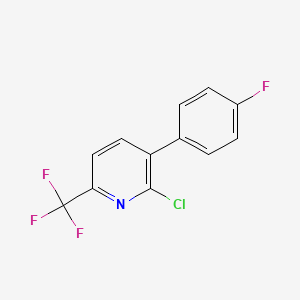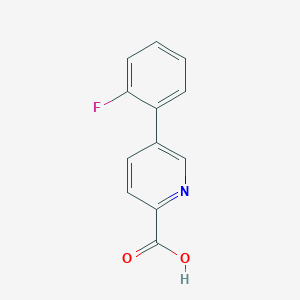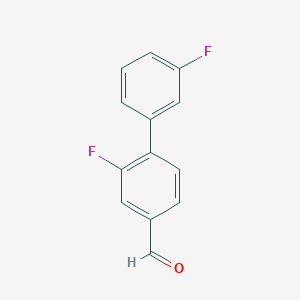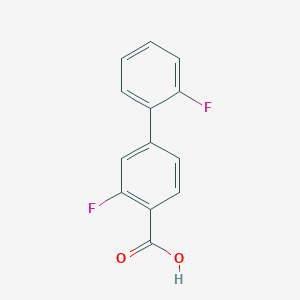![molecular formula C16H12BrF3N2O2 B1439694 3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide CAS No. 1138443-35-2](/img/structure/B1439694.png)
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide
説明
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide is a specialty product for proteomics research . Its molecular weight is 401.18 and the molecular formula is C16H12BrF3N2O2 .
Molecular Structure Analysis
The molecular structure of 3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide consists of a benzamide core with a bromoacetyl amino group and a trifluoromethyl phenyl group attached . The presence of these functional groups may influence the compound’s reactivity and interactions.科学的研究の応用
Crystal Structure Analysis
A study conducted by Suchetan et al. (2016) focused on the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including variants such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide. These compounds were analyzed to understand the impact of halogen substitution on the dihedral angles between benzene rings, which is crucial for understanding the molecular conformation and its implications in various applications, including drug design and materials science (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Synthesis of Antitumor Agents
Wang Cong-zhan (2009) detailed the synthesis process of nilotinib, an antitumor agent, where 5-bromo-3-(trifluoromethyl)phenylamine (a compound structurally similar to the one of interest) played a crucial role in the synthesis pathway. This highlights the importance of such brominated and trifluoromethylated compounds in the development of cancer therapeutics (Wang Cong-zhan, 2009).
Development of Aromatic Polyamides
T. Yokozawa et al. (2002) synthesized well-defined aromatic polyamides, aiming to create block copolymers with controlled molecular weight and low polydispersity. The research underscores the relevance of benzamide derivatives in polymer science for creating materials with specific properties, such as low polydispersity, which is essential for applications in nanotechnology and material engineering (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Antipathogenic Properties
Research by Limban, Marutescu, & Chifiriuc (2011) explored the antipathogenic properties of thiourea derivatives, including compounds with bromine and trifluoromethyl groups. These compounds were evaluated for their antibacterial activities against biofilm-forming bacteria, demonstrating the potential of benzamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Histone Deacetylase Inhibition
A study by Kraker et al. (2003) identified CI-994 (a compound related to benzamides) as a histone deacetylase (HDAC) inhibitor that induces histone hyperacetylation, demonstrating the importance of benzamide derivatives in epigenetic therapy. This research suggests the potential therapeutic applications of benzamide derivatives in treating diseases through epigenetic modulation (Kraker, Mizzen, Hartl, Miin, Allis, & Merriman, 2003).
Safety and Hazards
特性
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2/c17-9-14(23)21-12-5-1-3-10(7-12)15(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADAUGOTQSXXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















